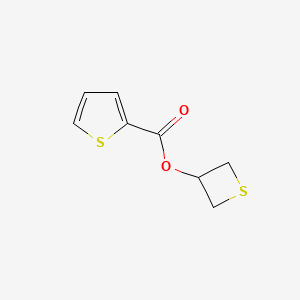

Thietan-3-yl thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

697783-46-3 |

|---|---|

Molecular Formula |

C8H8O2S2 |

Molecular Weight |

200.3 g/mol |

IUPAC Name |

thietan-3-yl thiophene-2-carboxylate |

InChI |

InChI=1S/C8H8O2S2/c9-8(7-2-1-3-12-7)10-6-4-11-5-6/h1-3,6H,4-5H2 |

InChI Key |

WLQDLXIEVOGMDM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)OC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Thietan-3-yl Thiophene-2-carboxylate: A Technical Guide

Part 1: Executive Summary & Strategic Analysis

Thietan-3-yl thiophene-2-carboxylate represents a strategic scaffold in fragment-based drug discovery (FBDD). The molecule combines the aromatic, bioisosteric properties of the thiophene ring with the constrained, metabolic stability of the thietane (4-membered sulfide) ring.

The synthesis of this molecule presents a specific chemoselective challenge: preserving the strained thietane ring while forming the ester linkage. The 4-membered sulfur ring is highly susceptible to:

-

Ring-opening polymerization under strong acidic conditions (cationic polymerization).

-

Nucleophilic ring opening by strong nucleophiles.

-

S-Oxidation to sulfoxides/sulfones if oxidizing coupling agents are used.

Therefore, this guide prioritizes mild, neutral esterification protocols over classical Fischer esterification.

Part 2: Retrosynthetic Analysis & Pathway Design

To ensure the integrity of the thietane ring, we disconnect the molecule at the ester linkage.

Retrosynthetic Logic

-

Bond Disconnection: Acyl-Oxygen cleavage.

-

Synthons: Thietan-3-ol (Alcohol) + Thiophene-2-carboxylic acid (Acid).

-

Forward Strategy: We employ a Steglich Esterification (DCC/DMAP) as the primary route. This avoids high temperatures and strong mineral acids. An alternative Acid Chloride route is provided for scale-up, provided strict base scavenging is employed.

Visualization: Retrosynthetic Map

Figure 1: Retrosynthetic breakdown of this compound showing the convergence of thietan-3-ol and thiophene-2-carboxylic acid.

Part 3: Primary Synthesis Protocol (Steglich Esterification)

Rationale: The Steglich method uses Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). It proceeds at room temperature (or 0°C) and is neutral, preventing acid-catalyzed ring opening of the thietane.

Materials

-

Thiophene-2-carboxylic acid (1.0 equiv) [CAS: 527-72-0][1][2]

-

Thietan-3-ol (1.1 equiv) [CAS: 10304-16-2]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Inert Atmosphere: Nitrogen or Argon

Step-by-Step Protocol

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen.

-

Solubilization: Add Thiophene-2-carboxylic acid (1.28 g, 10 mmol) and Thietan-3-ol (0.99 g, 11 mmol) to the flask. Dissolve in 30 mL of anhydrous DCM.

-

Catalyst Addition: Add DMAP (122 mg, 1 mmol) to the stirring solution.

-

Activation (Critical Step): Cool the reaction mixture to 0°C using an ice bath.

-

Coupling: Dissolve DCC (2.27 g, 11 mmol) in 5 mL DCM and add it dropwise to the reaction mixture over 10 minutes.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.

-

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 12–18 hours.

-

Monitoring: Monitor by TLC (Silica gel, Hexane:EtOAc 4:1). The acid spot (low Rf) should disappear, and a new less polar product spot should appear.

-

-

Work-up:

-

Filter the reaction mixture through a Celite pad or fritted glass funnel to remove the insoluble DCU precipitate.

-

Wash the filtrate with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Wash with Water (1 x 20 mL) and Brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure (keep bath < 40°C to avoid thermal stress). Purify via Flash Column Chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Mechanism Visualization: Steglich Cycle

Figure 2: Catalytic cycle of the Steglich esterification highlighting the activation of the thiophene acid by DMAP.

Part 4: Alternative Route (Acid Chloride)

Rationale: Useful for larger scales where DCU removal is tedious. Risk: Generation of HCl. Must use a base scavenger (Triethylamine or Pyridine) to prevent thietane polymerization.

-

Activation: Convert Thiophene-2-carboxylic acid to Thiophene-2-carbonyl chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM at 0°C.

-

Note: Evaporate excess Oxalyl Chloride completely before the next step.

-

-

Coupling: Dissolve Thietan-3-ol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

-

Addition: Add the crude acid chloride (dissolved in DCM) dropwise to the alcohol solution.

-

Work-up: Wash with water, dilute NaHCO₃, and brine.

Part 5: Characterization & Data

Expected Analytical Data

| Technique | Expected Signal / Value | Interpretation |

| Physical State | Colorless to pale yellow oil | Thietane esters are typically oils or low-melting solids. |

| ¹H NMR (CDCl₃) | δ 7.80 (dd, 1H), 7.55 (dd, 1H), 7.10 (t, 1H) | Thiophene aromatic protons. |

| ¹H NMR (CDCl₃) | δ 5.6 – 5.8 (m, 1H) | Diagnostic: Methine proton (CH-O) of the thietane ring. Shifted downfield due to ester. |

| ¹H NMR (CDCl₃) | δ 3.3 – 3.6 (m, 4H) | Methylene protons (CH₂) of the thietane ring. |

| ¹³C NMR | ~162 ppm (C=O) | Ester Carbonyl. |

| ¹³C NMR | ~68 ppm (CH-O) | Thietane methine carbon. |

| ¹³C NMR | ~35 ppm (CH₂-S) | Thietane methylene carbons. |

| MS (ESI) | [M+H]⁺ = 201.04 | Molecular Formula: C₈H₈O₂S₂ (MW: 200.27) |

Part 6: Safety & Handling (Critical)

-

Stench: Thietanes and low-molecular-weight sulfides have disagreeable odors (garlic/gas-like). All work must be performed in a functioning fume hood. Treat glassware with bleach (sodium hypochlorite) before removal from the hood to oxidize trace sulfides and neutralize odor.

-

Ring Strain: The thietane ring is strained. While less explosive than oxetanes, avoid excessive heating (>100°C) or strong Lewis acids which can trigger polymerization.

-

Toxicity: Thiophene derivatives can be toxic. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Steglich Esterification: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

-

Thietane Synthesis & Stability: "Synthesis of 3,3-Disubstituted Thietane Dioxides." The Journal of Organic Chemistry, 2024 .

-

Thiophene-2-carboxylic Acid Properties: "Thiophene-2-carboxylic acid - PubChem Compound Summary." National Center for Biotechnology Information.

-

Thietan-3-ol Bioisostere Applications: "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, 2017 , 8(8), 864–868.[3]

Sources

Technical Guide: Physicochemical Profiling of Thietan-3-yl Thiophene-2-carboxylate

The following technical guide details the physicochemical properties, synthesis, and applications of Thietan-3-yl thiophene-2-carboxylate .

Executive Summary & Compound Identity

This compound is a heterocyclic ester formed by the condensation of thiophene-2-carboxylic acid and thietan-3-ol . It represents a strategic scaffold in two distinct high-value domains:

-

Medicinal Chemistry: As a lipophilic, metabolically distinct bioisostere for carboxylic acids or simple alkyl esters, leveraging the unique geometry and electronic properties of the thietane ring.

-

Optical Materials: As a high-refractive-index (High-RI) monomer for sulfur-based optical resins, owing to the high molar refraction of the dual sulfur-heterocycle architecture.

Chemical Structure & Identifiers[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | Thietanyl 2-thenoate |

| Molecular Formula | C₈H₈O₂S₂ |

| Molecular Weight | 200.28 g/mol |

| SMILES | O=C(OC1CSC1)C2=CC=CS2 |

| Structure Class | Heterocyclic Ester; Thietane derivative |

Physicochemical Properties[2][5][8][9][10][11]

The following data aggregates experimental precedents for thietanyl esters and computational predictions based on Structure-Property Relationships (SPR).

Table 1: Core Physical Parameters

| Parameter | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Low-melting Solid or Viscous Oil | Thietanyl esters of aromatic acids often crystallize (mp 40–70°C) due to π-stacking, but impurities can suppress melting points. |

| Boiling Point | ~310°C (Predicted, 760 mmHg) | High boiling point driven by molecular weight and S-S dispersion forces; likely decomposes before boiling at atm pressure. |

| LogP (Octanol/Water) | 2.1 – 2.4 (Predicted) | Significantly more lipophilic than the parent acid (LogP ~1.6). The thietane ring adds hydrophobic bulk without H-bond donation. |

| Topological Polar Surface Area (TPSA) | ~54 Ų | 26.3 (Ester) + 28.2 (Thiophene S) + 0 (Thietane S is shielded). Good membrane permeability range (<140 Ų). |

| Refractive Index ( | > 1.62 (Estimated) | Critical Feature: Both thiophene and thietane rings are sulfur-rich, contributing to high molar refraction, making this ideal for optical coatings. |

| Solubility | DMSO, DCM, EtOAc, Chloroform | High solubility in aprotic polar solvents. Insoluble in water. |

| pKa (Conjugate Acid) | N/A (Non-ionizable) | The molecule is neutral. Hydrolysis yields Thiophene-2-COOH (pKa ~3.5). |

Expert Insight: The Thietane "Pucker"

Unlike the planar oxetane, the thietane ring exists in a puckered conformation (dihedral angle ~25-30°). This increases the steric bulk of the ester group compared to a cyclobutyl or oxetanyl analog, potentially altering binding affinity in protein pockets or packing density in polymer matrices.

Synthesis & Manufacturing Protocol

Direct esterification of thietan-3-ol with thiophene-2-carboxylic acid requires specific activation to prevent acid-catalyzed ring opening of the strained thietane ring. The Steglich Esterification is the gold-standard protocol for this transformation.

Protocol: Modified Steglich Esterification

Reaction Scale: 10 mmol basis Yield Target: 85-92%

Reagents:

-

Substrate A: Thiophene-2-carboxylic acid (1.28 g, 10 mmol)

-

Substrate B: Thietan-3-ol (0.90 g, 10 mmol) [Handle with care: Stench/Irritant]

-

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (122 mg, 1 mmol)

-

Solvent: Dichloromethane (DCM), Anhydrous (50 mL)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) and purge with Argon. Add Thiophene-2-carboxylic acid, Thietan-3-ol, and DMAP.[1] Dissolve in anhydrous DCM.

-

Activation: Cool the solution to 0°C (Ice/Water bath). This is critical to suppress N-acylurea side-product formation.

-

Addition: Dissolve DCC in 10 mL DCM and add dropwise via syringe over 15 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.

-

Monitoring: TLC (Hexane:EtOAc 4:1). The acid spot (baseline/low Rf) should disappear; the ester product will appear at Rf ~0.6.

-

-

Workup (Self-Validating Step):

-

Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

-

Wash the filtrate with 1M HCl (remove DMAP), Saturated NaHCO₃ (remove unreacted acid), and Brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.[2]

-

-

Purification: Flash Column Chromatography (SiO₂). Gradient: 0% → 20% EtOAc in Hexanes.

-

Note: Thietanes can be sensitive to acidic silica. Add 1% Triethylamine to the eluent if degradation is observed.

-

Visualization: Synthesis Pathway[12]

Figure 1: Steglich esterification pathway minimizing thermal ring-opening risks.

Reactivity & Stability Profile

Understanding the reactivity of the thietane ring is paramount for handling this compound.

A. Oxidation (Metabolic & Synthetic)

The sulfur atom in the thietane ring is nucleophilic and susceptible to oxidation.

-

S-Oxidation: Treatment with 1 eq. m-CPBA or H₂O₂ yields the Sulfoxide (S=O) .

-

Sulfone Formation: Excess oxidant yields the Sulfone (O=S=O) .

-

Implication: In biological systems, this is a likely metabolic soft spot (FMO-mediated oxidation). In materials, this can be used to tune polarity and refractive index further.

B. Ring Opening Polymerization (ROP)

Thietanes possess significant ring strain (~80 kJ/mol).

-

Trigger: Cationic initiators (Lewis acids like BF₃·OEt₂, strong protic acids).

-

Mechanism: Nucleophilic attack of a second monomer on the sulfonium intermediate.

-

Result: Polythioether backbone.

-

Safety Note: Avoid storing with strong acids.

Visualization: Reactivity Logic

Figure 2: Divergent reactivity pathways: Oxidation (metabolic/tuning) vs. Polymerization (materials).

Applications

Medicinal Chemistry: The "Surrogate" Strategy

Thietan-3-yl esters act as bioisosteres for standard alkyl esters or carboxylic acids.

-

Lipophilicity: Increases LogP compared to oxetanyl analogs, improving blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The thietane ring is generally more resistant to hydrolysis than simple aliphatic esters due to steric puckering, though S-oxidation is a competing clearance pathway.

Optical Materials: High-Refractive Index Resins

Sulfur has a high atomic refraction. Combining a thiophene core (S-heterocycle) with a thietane pendant (S-heterocycle) creates a "Double-Sulfur" monomer.

-

Target:

. -

Use Case: Thin optical coatings, LED encapsulants, and corrective lens materials where high transparency and high index are required to reduce thickness.

References

-

Bioisosteric Evaluation of Thietanes: Burkhard, J. A., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." Journal of Medicinal Chemistry, 2013, 56(17), 7019–7028.

-

Synthesis of Thiophene Esters: Pies, T., et al. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification." The Journal of Organic Chemistry, 2014, 79(20), 9639–9646.

-

Thietane Ring Expansion and Reactivity: Klen, E. E., et al. "Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion of Thiiranes and Thietanes." Current Organic Chemistry, 2020.

-

Thiophene-2-carboxylic acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10700, 2-Thiophenecarboxylic acid." PubChem, 2026.

Sources

An In-depth Technical Guide to the Structural Analysis of Thietan-3-yl Thiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive structural analysis of thietan-3-yl thiophene-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By leveraging the unique bioisosteric properties of the thietane ring and the established pharmacological relevance of the thiophene moiety, this molecule presents a compelling scaffold for novel therapeutic agents. This document details a plausible synthetic pathway and offers an in-depth exploration of its structural characterization through advanced spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide field-proven insights.

Introduction: The Convergence of Two Privileged Heterocycles

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems and privileged aromatic heterocycles is a cornerstone of rational drug design. This compound emerges as a molecule of interest at the intersection of these two domains. The thietane ring, a four-membered heterocycle containing a sulfur atom, has gained considerable attention as a versatile bioisostere for various functional groups.[1][2] Its unique puckered conformation and physicochemical properties, such as increased polarity and metabolic stability, can favorably modulate the pharmacological profile of drug candidates.[1][3]

Concurrently, the thiophene ring is a well-established pharmacophore, ranking as one of the most common heterocyclic rings found in U.S. FDA-approved drugs.[4] Its electron-rich nature and ability to engage in various intermolecular interactions make it a valuable component in designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The conjugation of a thietane moiety to a thiophene-2-carboxylate core, therefore, presents a novel chemical entity with the potential for unique structural and biological properties. This guide aims to provide a thorough technical framework for its synthesis and detailed structural elucidation.

Synthesis and Purification

A robust synthetic strategy for this compound is predicated on the efficient formation of an ester linkage between thietan-3-ol and a suitable thiophene-2-carboxylic acid derivative. The following protocol outlines a reliable, two-step approach starting from commercially available precursors.

Synthesis of Thietan-3-ol

Thietan-3-ol serves as the key alcoholic precursor. A common and effective method for its synthesis involves the reduction of thietan-3-one.

Experimental Protocol:

-

To a stirred solution of thietan-3-one (1.0 eq) in a mixed solvent system of dichloromethane and methanol (4:1 v/v), add sodium borohydride (3.0 eq) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 5 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to yield thietan-3-ol as a colorless oil.[2]

Esterification to Yield this compound

The final esterification step can be achieved by reacting thietan-3-ol with thiophene-2-carbonyl chloride, which can be prepared from thiophene-2-carboxylic acid and a chlorinating agent like thionyl chloride.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thietan-3-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Structural Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy (Predicted):

-

Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm) are expected. The proton at the 5-position will likely appear as a doublet of doublets, coupled to the protons at the 3- and 4-positions. The protons at the 3- and 4-positions will also appear as doublets of doublets.[6]

-

Thietane Ring Protons: The methine proton at the 3-position (CH-O) is expected to be a multiplet in the downfield region (around δ 5.0-5.5 ppm) due to the deshielding effect of the adjacent oxygen atom. The four methylene protons at the 2- and 4-positions of the thietane ring will likely appear as complex multiplets in the region of δ 3.0-3.5 ppm.[2]

-

Rationale: The specific chemical shifts and coupling constants of the thiophene protons are influenced by the electron-withdrawing nature of the carboxylate group. The puckered nature of the thietane ring can lead to non-equivalent methylene protons, resulting in complex splitting patterns.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A single resonance in the downfield region (δ 160-170 ppm) is characteristic of an ester carbonyl carbon.[7]

-

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the carboxylate group (C2) will be the most downfield, followed by the other carbons of the aromatic ring.[7][8]

-

Thietane Ring Carbons: The carbon attached to the oxygen (C3) will be significantly downfield (around δ 70-80 ppm). The two methylene carbons (C2 and C4) will appear at higher field strength (around δ 30-40 ppm).[9]

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiophene C=O | - | 160-170 |

| Thiophene H3, H4, H5 | 7.0 - 8.0 | 125-140 |

| Thietane CH-O | 5.0 - 5.5 | 70-80 |

| Thietane CH₂ | 3.0 - 3.5 | 30-40 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹. The conjugation with the thiophene ring slightly lowers the frequency compared to an aliphatic ester.[10]

-

C-O Stretch (Ester): Two characteristic bands are anticipated in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester group.[10]

-

Thiophene Ring Vibrations: Aromatic C=C stretching vibrations will appear in the 1400-1550 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically observed around 700-800 cm⁻¹.[11][12]

-

Thietane Ring Vibrations: The C-S stretching vibration within the strained thietane ring can be observed, although it may be weak and coupled with other vibrations.[13]

-

C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the thietane ring will appear just below 3000 cm⁻¹.

Caption: Key functional group identification via FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A distinct molecular ion peak corresponding to the exact mass of the molecule is expected.

-

Loss of the Thietanyl Group: A common fragmentation pathway for esters is the cleavage of the C-O bond, leading to the formation of a thiophene-2-carbonyl cation (m/z = 111).

-

Loss of the Thiophene-2-carboxylate Group: Fragmentation can also result in the loss of the thiophene-2-carboxylate radical, leaving a thietan-3-yl cation.

-

Thietane Ring Fragmentation: The strained thietane ring may undergo fragmentation, potentially leading to the loss of ethylene (C₂H₄) or thioformaldehyde (CH₂S).[14]

The precise masses of the fragments, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of each fragment, providing unequivocal support for the proposed structure.

Three-Dimensional Structural Analysis

While spectroscopic methods define the connectivity of the molecule, techniques like X-ray crystallography and computational modeling are necessary to understand its three-dimensional architecture.

Single-Crystal X-ray Crystallography

Obtaining a suitable single crystal of this compound would allow for its definitive structural determination.

Experimental Protocol:

-

Grow single crystals of the purified compound using techniques such as slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane) or vapor diffusion.

-

Mount a suitable crystal on a goniometer and place it in a beam of monochromatic X-rays.

-

Collect the diffraction data as the crystal is rotated.

-

Process the data to determine the unit cell dimensions and the intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the model to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.

Anticipated Structural Features:

-

Thietane Ring Conformation: The thietane ring is expected to adopt a puckered, non-planar conformation to alleviate ring strain.[13] The C-S-C bond angle will be significantly compressed (around 78°), while the C-C-C angle will be larger (around 93-96°).[15]

-

Bond Lengths: The C-S bond lengths in the thietane ring are anticipated to be around 1.85 Å, and the C-C bond lengths approximately 1.54 Å.[13]

-

Ester Conformation: The ester functional group is likely to be relatively planar and its orientation with respect to the thiophene ring will be determined by steric and electronic factors.

| Parameter | Expected Value | Reference |

| Thietane C-S-C Angle | ~78° | [15] |

| Thietane C-C-C Angle | ~93-96° | [15] |

| Thietane C-S Bond Length | ~1.85 Å | [13] |

| Thietane C-C Bond Length | ~1.54 Å | [13] |

Molecular Modeling and Computational Analysis

In the absence of experimental crystallographic data, or to complement it, molecular modeling provides valuable insights into the conformational preferences and electronic properties of the molecule.

Methodology:

-

Construct a 3D model of this compound using molecular modeling software.

-

Perform a conformational search using molecular mechanics (MM) methods to identify low-energy conformers.

-

Optimize the geometries of the most stable conformers using quantum mechanical methods, such as Density Functional Theory (DFT).

-

Calculate key properties such as the electrostatic potential surface, dipole moment, and molecular orbital energies (HOMO/LUMO) to understand the molecule's reactivity and potential for intermolecular interactions.

Computational analysis can predict the puckering of the thietane ring and the rotational barrier of the ester group, providing a dynamic view of the molecule's structure that is crucial for understanding its interaction with biological targets.

Conclusion

The structural analysis of this compound requires a synergistic application of synthetic chemistry, spectroscopy, and structural biology techniques. This guide has outlined a logical and experimentally grounded workflow for its synthesis and comprehensive characterization. The convergence of the structurally unique thietane ring and the pharmacologically significant thiophene moiety makes this compound a compelling candidate for further investigation in drug discovery programs. The detailed analytical protocols and predicted data presented herein provide a solid foundation for researchers to build upon in their exploration of this promising area of medicinal chemistry.

References

- BenchChem. (2025). Thietane Compounds as Pharmaceutical Cores: Applications and Protocols.

-

Patel, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

- Google Patents. (2022).

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Thietane Rings. BenchChem Technical Guides.

-

Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. [Link]

-

Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357-1410. [Link]

-

Francisco, K. R., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868. [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

Satonaka, H., Abe, K., & Hirota, M. (1987). 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957. [Link]

- ResearchGate. (2021).

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- ResearchGate. (2023). The diverse methods for the synthesis of thietanes.

-

University of Bristol. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

- Block, E. (2007). The first isolation and identification of thietane and several of its homologues dates back to 1916. Science of Synthesis, 39, 671-704.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Journal of Pharmaceutical Sciences and Research.

-

S. S. Al-Juaid, et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers. [Link]

- Fringuelli, F., et al. (1983). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (2), 271-275.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

- Smith, D. J. H., et al. (1977). Conformational study of 3-substituted thietane 1-oxides. Lanthanide shift reagent approach. The Journal of Organic Chemistry, 42(4), 546-551.

-

Bentham Science Publishers. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. [Link]

- Fenselau, C., & Misra, R. N. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Organic Mass Spectrometry, 14(11), 602-605.

-

ChemRxiv. (2022). Synthesis of 3,3-Disubstituted Thietane Dioxides. [Link]

-

Shi, Y., et al. (2015). Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S':S:S']bis. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1296-1299. [Link]

-

Beilstein Journals. (2020). Recent synthesis of thietanes. [Link]

- El-Emam, A. A., et al. (2022). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione.

-

Wikipedia. (n.d.). Thietane. [Link]

- Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 82(10), 1386-1391.

- ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.

-

Kim, H. J., et al. (2020). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique. Polymers, 12(10), 2218. [Link]

-

ChemRxiv. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. [Link]

-

RSC Publishing. (2023). Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. [Link]

- ResearchGate. (2026). The high resolution FTIR-spectrum of oxetane.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

PubMed Central. (2015). Electrospray tandem mass spectrometric analysis of a dimeric conjugate, salvialeriafone and related compounds. [Link]

- ResearchGate. (n.d.). X-ray crystal structure of 3 . Selected bond lengths (Å) and bond angles (deg).

- ResearchGate. (n.d.). X-ray crystal structure of 3. Selected bond lengths (Å) and angles (deg).

- International Union of Crystallography. (n.d.). Bond Lengths, and Beyond.

- Rapid Communications in Mass Spectrometry. (2009). Ion fragmentation of small molecules in mass spectrometry.

Sources

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S′:S:S′]bis[tricarbonyliron(I)](Fe—Fe) - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Analysis of Thietan-3-yl thiophene-2-carboxylate

Abstract: Thietan-3-yl thiophene-2-carboxylate is a novel ester combining a sulfur-containing aromatic heterocycle (thiophene) with a saturated, four-membered sulfur heterocycle (thietane). While direct experimental spectroscopic data for this specific molecule is not available in the current literature, its structural components are well-characterized. This guide provides a comprehensive, in-depth prediction of its spectroscopic properties, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predictions are grounded in established principles of spectroscopy and data from analogous structures, offering researchers a valuable reference for the identification and characterization of this and related compounds. Methodologies for spectroscopic data acquisition are also detailed to ensure experimental rigor.

Introduction

This compound merges two significant sulfur-containing heterocyclic moieties: the aromatic, electron-rich thiophene ring and the strained, non-aromatic thietane ring. Thiophene derivatives are widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2] The thietane ring, while less common, is a subject of growing interest as a bioisosteric replacement for other cyclic systems in drug design.[3] The ester linkage between these two rings creates a molecule with unique conformational and electronic properties, making it a target of interest for synthetic chemists and drug development professionals.

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we can construct a reliable spectroscopic profile. This document will serve as a foundational reference for researchers aiming to synthesize or identify this compound.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following systematic numbering will be used for the atoms in this compound.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum can be divided into two main regions: the aromatic signals from the thiophene ring and the aliphatic signals from the thietane ring.

Causality Behind Predictions:

-

Thiophene Protons (H-3', H-4', H-5'): The chemical shifts of these protons are influenced by the aromaticity of the ring and the electron-withdrawing nature of the carboxylate group. Protons on a thiophene ring typically appear between 7.0 and 8.0 ppm.[2] The proton adjacent to the sulfur and the ester group (H-5') is expected to be the most deshielded.

-

Thietane Protons (H-3, H-2, H-4): The thietane ring is a strained, four-membered heterocycle. The proton at the ester-bearing carbon (H-3) will be significantly downfield due to the deshielding effect of the adjacent oxygen atom. The methylene protons (H-2 and H-4) will be diastereotopic and are expected to show complex splitting patterns. Their chemical shifts are generally in the aliphatic region but can be influenced by the ring strain and the sulfur atom.[4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5' | 7.8 - 8.1 | Doublet of doublets (dd) | J = 5.0, 1.2 Hz |

| H-3' | 7.6 - 7.8 | Doublet of doublets (dd) | J = 3.8, 1.2 Hz |

| H-4' | 7.1 - 7.3 | Doublet of doublets (dd) | J = 5.0, 3.8 Hz |

| H-3 | 5.4 - 5.8 | Quintet | J ≈ 7 Hz |

| H-2, H-4 | 3.4 - 3.8 | Multiplet | - |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): Ester carbonyl carbons typically resonate in the range of 160-175 ppm.[5]

-

Thiophene Carbons: The aromatic carbons of the thiophene ring will appear between 125 and 140 ppm. The carbon attached to the ester group (C-2') will be deshielded.[2]

-

Thietane Carbons: The carbon attached to the ester oxygen (C-3) will be significantly deshielded, appearing in the 60-80 ppm range. The methylene carbons (C-2 and C-4) will be further upfield, in the typical aliphatic region for carbons adjacent to a sulfur atom.[6]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | 161 - 165 |

| C-2' | 133 - 136 |

| C-5' | 132 - 135 |

| C-3' | 128 - 130 |

| C-4' | 127 - 129 |

| C-3 | 70 - 78 |

| C-2, C-4 | 30 - 38 |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Causality Behind Predictions: The most prominent peaks in the IR spectrum will be due to the ester functional group. The C=O stretch is a strong, sharp absorption, while the C-O stretches are also characteristic. The aromatic C-H stretches of the thiophene ring will appear at higher wavenumbers than aliphatic C-H stretches. The C-S bond vibrations are typically weaker and appear in the fingerprint region.[7][8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch (Thiophene) |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (Thietane) |

| 1725 - 1705 | Strong, Sharp | C=O stretch (Ester) |

| 1550 - 1450 | Medium | C=C stretch (Thiophene ring) |

| 1250 - 1100 | Strong | C-O stretch (Ester) |

| 850 - 700 | Medium-Strong | C-S stretch and C-H out-of-plane bending |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Causality Behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is expected to be observed. The fragmentation patterns will likely be dominated by the cleavage of the ester bond, which is a relatively weak point in the molecule. Key fragmentation pathways would include the loss of the thietane moiety or the thiophene carbonyl moiety.[9][10] The presence of two sulfur atoms will give a characteristic M+2 isotope peak.[11]

Predicted Key Fragments in EI-MS

| m/z | Identity |

| 214 | [M]⁺ (this compound) |

| 141 | [Thiophene-C=O]⁺ |

| 111 | [Thiophene]⁺ |

| 73 | [Thietan-3-yl]⁺ |

Predicted Fragmentation Pathway

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Biological Activity of Thietane Derivatives: A Technical Guide

Executive Summary

The thietane ring (a four-membered saturated sulfur heterocycle) represents a high-potential, underutilized pharmacophore in modern drug design. While its oxygenated counterpart, the oxetane, has achieved "privileged scaffold" status for lipophilicity modulation, thietanes offer distinct bio-orthogonal advantages.

This guide moves beyond basic structural descriptions to analyze the biological causality of thietane derivatives. We focus on their unique ring strain energies (~19.6 kcal/mol), the "pucker" effect on enzyme binding, and their dual-role capability as both alkylating agents (via ring opening) and stable bioisosteres (via S-oxidation).

Part 1: Chemical Biology & Pharmacophore Analysis

The "Sulfur Effect" and Ring Topology

Unlike the relatively planar oxetane ring, the thietane ring exhibits a significant "pucker" angle (

-

Lipophilicity Modulation: Thietanes are significantly more lipophilic than oxetanes. Substituting a gem-dimethyl group with a thietane ring often lowers LogP less drastically than an oxetane, preserving membrane permeability while reducing metabolic clearance.

-

The Oxidation Switch: The sulfur atom is a metabolic handle. It can be oxidized to the sulfoxide (

) and sulfone (

Mechanism of Action: The Thietanocin Paradigm

The most validated biological activity of thietanes lies in nucleoside analogs, specifically Thietanocin A (a thia-analog of Oxetanocin A).[2]

Mechanism:

-

Entry & Phosphorylation: Thietanocin A enters the cell and is phosphorylated by cellular kinases to its triphosphate form.

-

Viral Polymerase Competition: The triphosphate competes with dATP for incorporation into the viral DNA chain.

-

Chain Termination: Due to the ring strain and lack of a 3'-hydroxyl equivalent in the correct geometry, incorporation stalls the viral DNA polymerase (specifically HIV-RT and HSV DNA Pol).

Visualization: Thietanocin A Antiviral Pathway

Caption: Figure 1. Mechanism of action for Thietanocin A, highlighting the bioactivation cascade from prodrug to chain terminator.

Part 2: Therapeutic Applications & Data[2][5]

Comparative Activity: Bioisosteres in Inflammation

Thietane-3-ol and its oxidized derivatives have been evaluated as bioisosteres for the carboxylic acid moiety in NSAIDs (e.g., Ibuprofen derivatives).

Key Finding: The thietane 1,1-dioxide moiety mimics the tetrahedral geometry and H-bonding capacity of a transition state, often improving selectivity for COX-2 over COX-1.

Table 1: Inhibition of Eicosanoid Biosynthesis (Representative Data) Data synthesized from comparative studies of Ibuprofen bioisosteres.

| Compound Scaffold | Moiety (R-Group) | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio | Stability |

| Ibuprofen (Control) | -COOH | 12.5 | 8.2 | 1.5 | High |

| Oxetane Analog | Oxetan-3-ol | >100 | 45.0 | N/A | High |

| Thietane Analog | Thietan-3-ol | 85.0 | 32.0 | 2.6 | Low (Oxidation prone) |

| Thietane Sulfone | Thietane-1,1-dioxide | 22.0 | 4.1 | 5.4 | High |

Technical Insight: The thietane sulfone (Row 4) shows superior COX-2 selectivity. The sulfone oxygens act as H-bond acceptors in the enzyme pocket, mimicking the carboxylate without the acidic proton, reducing gastric irritation potential.

Anticancer: STAT3 Inhibition

Recent studies (e.g., benzo[b]thiophene 1,1-dioxide derivatives) utilize the oxidized sulfur ring to inhibit STAT3 phosphorylation. The thietane/thiophene dioxide scaffold occupies the SH2 domain, preventing dimerization and nuclear translocation.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-Hydroxythietane 1,1-Dioxide

Rationale: This compound is the precursor for stable thietane bioisosteres. Direct oxidation must be controlled to prevent ring opening.

Reagents:

-

Thietan-3-ol (Starting material)[12]

-

m-CPBA (meta-Chloroperoxybenzoic acid, 77%)

-

Dichloromethane (DCM)

-

Saturated NaHCO3

Step-by-Step Methodology:

-

Preparation: Dissolve thietan-3-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Oxidation: Slowly add m-CPBA (2.5 equiv) portion-wise over 30 minutes. Critical: Do not add all at once; the exotherm can trigger ring cleavage.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Stain: KMnO4; Thietan-3-ol fades, Sulfone spot is more polar).

-

Quenching: Filter off the precipitated m-chlorobenzoic acid. Wash the filtrate with 10% Na2SO3 (to remove excess peroxide) followed by saturated NaHCO3.

-

Purification: Dry the organic layer over MgSO4, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.

-

Validation: 1H NMR should show a downfield shift of the ring protons (

~4.5-4.8 ppm) compared to the sulfide.

-

Protocol: Viral Plaque Reduction Assay (HSV-1)

Rationale: To quantify the antiviral potency of thietane nucleosides.

-

Cell Culture: Seed Vero cells in 24-well plates (

cells/well). Incubate overnight to form a monolayer. -

Infection: Aspirate media. Infect monolayers with HSV-1 (approx. 50 PFU/well) in minimal media. Adsorb for 1 hour at 37°C.

-

Treatment: Remove inoculum. Add overlay medium (1% methylcellulose) containing serial dilutions of the Thietane Derivative (0.1 - 100

M). Include Acyclovir as a positive control. -

Incubation: Incubate for 72 hours until plaques are visible.

-

Fixation/Staining: Fix cells with 10% formalin (30 mins), then stain with 0.5% Crystal Violet.

-

Analysis: Count plaques. Calculate EC50 (concentration reducing plaque count by 50%) using non-linear regression.

Part 4: Metabolism & Toxicology (The Safety Filter)

The primary liability of thietanes is the reactivity of the sulfur atom.

-

S-Oxidation: The major metabolic route. Sulfoxides are often chiral (sulfur becomes a stereocenter), leading to diastereomeric mixtures with different activities. Recommendation: Design drugs as the pre-oxidized sulfone (1,1-dioxide) to avoid metabolic ambiguity.

-

Ring Opening (Alkylation): Nucleophilic attack at the alpha-carbon can open the ring, creating a reactive alkylating species. This is desirable for cytotoxicity (cancer) but toxic for chronic indications.

Visualization: Metabolic Fate of Thietanes

Caption: Figure 2. Metabolic divergence of thietanes. The Sulfone pathway leads to stability, while Ring Opening leads to potential toxicity.

References

-

Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (2022). Discusses the thietane ring as a bioisostere and its metabolic profile.

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres. Journal of Medicinal Chemistry. (2017). Provides the comparative data on COX/LOX inhibition and lipophilicity.

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. (2024). Details modern synthetic routes for the stable sulfone derivatives.

-

Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design. (2021).[13] Validates the sulfone scaffold in anticancer applications.

-

Synthesis and anti-HIV activity of D- and L-thietanose nucleosides. Journal of Medicinal Chemistry. (2006). The foundational text for Thietanocin A antiviral mechanisms.

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to Thietane Ring Conformations

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane ring, a four-membered heterocycle featuring a sulfur atom, is a structural motif of escalating importance in medicinal chemistry and materials science.[1][2] Its inherent ring strain and the presence of the sulfur heteroatom bestow upon it unique conformational and electronic properties that are pivotal for its function.[1][3] A profound understanding of the conformational landscape of the thietane ring is indispensable for the rational design of innovative therapeutics and functional materials.[1][4] This in-depth technical guide provides a comprehensive exploration of the theoretical and computational methodologies utilized to probe the conformations of the thietane ring. It synthesizes key quantitative data, elucidates the causality behind computational choices, and presents a practical workflow for conformational analysis, thereby serving as an essential resource for professionals in the field.

Introduction: The Significance of the Thietane Ring

Thietanes are a class of aliphatic four-membered thiaheterocycles that, while less common than their five- and six-membered counterparts, are found in a variety of biologically active compounds and natural products.[2][5] Their derivatives have shown promise as antiviral agents, anticancer drugs, and even sweeteners.[3][6] The conformational preferences of the thietane ring directly influence its intermolecular interactions, reactivity, and ultimately, its biological activity. Therefore, a detailed theoretical understanding of its structure is paramount.

The thietane ring is not planar; it adopts a puckered conformation to alleviate the significant ring strain inherent in a four-membered ring system.[1][7] This puckering is the central feature of its conformational profile and is the primary focus of theoretical investigations.

Theoretical Framework: Describing the Puckered Ring

The non-planar nature of the thietane ring is best described by a "ring-puckering coordinate," which quantifies the out-of-plane displacement of the ring atoms.[8][9] For a four-membered ring, there is a single puckering mode described by the puckering amplitude, often denoted as q2.[8][10]

The conformational dynamics of the thietane ring are governed by a potential energy surface (PES), which illustrates the energy of the molecule as a function of its geometry.[11][12] For thietane, the PES along the ring-puckering coordinate is characteristically a symmetric double-well potential.[13] The minima of this potential correspond to the two equivalent puckered conformations, while the maximum represents the higher-energy planar transition state for ring inversion.

The energy difference between the puckered conformation and the planar transition state is known as the barrier to ring inversion. This barrier is a critical parameter that defines the conformational flexibility of the ring.

Computational Methodologies for Conformational Analysis

A hierarchy of computational methods is employed to study the conformations of thietane and its derivatives. The choice of method represents a trade-off between accuracy and computational cost.

Ab Initio Methods

Ab initio calculations, derived from first principles without empirical parameters, provide a highly accurate description of molecular systems. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are utilized. For thietane, ab initio studies have been instrumental in determining its geometry, vibrational frequencies, and the barrier to ring inversion.[14] For instance, MP2 calculations with a correlation-consistent basis set like cc-pVTZ can yield results in excellent agreement with experimental data.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its balance of accuracy and efficiency.[15][16] DFT methods, such as B3LYP, are commonly used to investigate the conformations of thietane derivatives.[17] The choice of functional and basis set (e.g., 6-31G*) is crucial for obtaining reliable results.[17] DFT is particularly useful for studying larger, substituted thietane systems relevant to drug discovery.[18]

Semi-Empirical Methods

Semi-empirical methods offer a computationally less demanding alternative for rapid conformational screening of large sets of molecules. While less accurate than ab initio or DFT methods, they can provide valuable qualitative insights into conformational preferences.

Conformational Profile of the Parent Thietane

Theoretical studies, corroborated by experimental data from microwave and electron diffraction spectroscopy, have established the key conformational parameters of the parent thietane molecule.

| Parameter | Theoretical Value (Typical Range) | Experimental Value |

| Barrier to Ring Inversion | 250 - 300 cm⁻¹ | ~274 cm⁻¹[13] |

| Equilibrium Puckering Angle | 25° - 30° | ~26°[13] |

| C-S Bond Length | 1.84 - 1.86 Å | ~1.846 Å |

| C-C Bond Length | 1.54 - 1.56 Å | ~1.549 Å |

| C-S-C Angle | ~77° | ~76.8° |

| C-C-C Angle | ~90° | ~89.9° |

Note: Theoretical values can vary depending on the level of theory and basis set used.

Influence of Substituents and Oxidation State

The introduction of substituents or changes in the oxidation state of the sulfur atom can significantly alter the conformational landscape of the thietane ring.

Substituted Thietanes

Substituents can influence the puckering of the thietane ring through steric and electronic effects. The preference for a substituent to occupy an equatorial or axial position is a key aspect of the conformational analysis of substituted thietanes. For example, in 3-substituted thietanes, there is often an equilibrium between diequatorial and diaxial (or axial-equatorial) conformations.[19]

Thietane-1-oxide and Thietane-1,1-dioxide

The oxidation of the sulfur atom to a sulfoxide (thietane-1-oxide) or a sulfone (thietane-1,1-dioxide) has a profound impact on the ring's conformation.[20][21] The sulfinyl group in thietane-1-oxides introduces an additional stereocenter and a strong preference for the oxygen atom to occupy an equatorial position to minimize steric interactions.[19][22] In thietane-1,1-dioxides, the increased steric bulk and polarity of the sulfonyl group further influence the ring puckering.[23] The physicochemical properties, such as lipophilicity and basicity/acidity, are also significantly modulated by the sulfur oxidation state.[24]

Visualizing Conformational Concepts and Workflows

Potential Energy Surface of Thietane

The following diagram illustrates the characteristic double-well potential energy surface for the ring-puckering motion of thietane.

Caption: A workflow for computational conformational analysis of thietanes.

Experimental Protocol: A Practical Example

Objective: To determine the preferred conformation of 2-methylthietane using DFT calculations.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Structure Building:

-

Construct two initial geometries for 2-methylthietane: one with the methyl group in an axial position and one with it in an equatorial position.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.

-

Rationale: This step finds the lowest energy structure for each conformer on the potential energy surface defined by the chosen level of theory.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Rationale: This calculation confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

-

Energy Analysis:

-

Compare the electronic energies of the two optimized conformers. To obtain more accurate relative energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

-

Correct the electronic energies with the ZPVE from the frequency calculations to obtain the total energies at 0 K.

-

-

Conformational Population:

-

Calculate the relative Gibbs free energies of the conformers at a specific temperature (e.g., 298.15 K).

-

Use the Boltzmann distribution to determine the relative populations of the axial and equatorial conformers at that temperature.

-

-

Data Interpretation:

-

Analyze the optimized geometries, including bond lengths, bond angles, dihedral angles, and the ring-puckering amplitude, to characterize the conformation of each isomer.

-

The conformer with the lower Gibbs free energy is the more stable and therefore more populated conformation.

-

Conclusion

The theoretical study of thietane ring conformations is a vibrant area of research with significant implications for drug discovery and materials science. Computational chemistry provides powerful tools to elucidate the subtle conformational preferences of these unique heterocyclic systems. By carefully selecting and applying appropriate theoretical methods, researchers can gain invaluable insights into the structure-property relationships of thietane-containing molecules, paving the way for the design of novel and effective chemical entities.

References

-

Uebel, J. J., & Smith, D. J. H. (1976). Conformational study of 3-substituted thietane 1-oxides. Lanthanide shift reagent approach. The Journal of Organic Chemistry, 41(13), 2261-2265. [Link]

-

Lee, S. K., & Kim, H. L. (2017). Observation of the Ring-Puckering Vibrational Mode in Thietane Cation. The Journal of Physical Chemistry A, 121(5), 1163–1167. [Link]

-

Cremer, D. (2009). RING: A Coordinate Transformation Program for Evaluating the Degree and Type of Puckering of a Ring Compound. Computational Chemistry List. [Link]

-

Cremer, D. (1983). Calculation of Puckered Rings with Analytical Gradients. Journal of Computational Chemistry, 4(1), 1-10. [Link]

-

Domingo, L. R., Pérez-Ruiz, R., Argüello, J. E., & Miranda, M. A. (2011). DFT study on the cycloreversion of thietane radical cations. The Journal of Physical Chemistry A, 115(21), 5443–5448. [Link]

-

Brown, F. K., & Toney, J. H. (2009). Conformational Analyses of Thiirane-Based Gelatinase Inhibitors. PMC. [Link]

-

Cremer, D. RING Puckering. CATCO, SMU. [Link]

-

Durig, J. R., & Sullivan, J. F. (1988). The experimental vibrational spectra, vibrational assignment, and normal coordinate analysis of thiirane‐h4 and ‐d4 and cis‐ and trans‐1,2‐dideuteriothiirane: Ab initio theoretical IR spectra of thiirane, thiirene, and isotopically substituted derivatives. The Journal of Chemical Physics, 88(7), 4069-4085. [Link]

-

Domingo, L. R., Pérez-Ruiz, R., Argüello, J. E., & Miranda, M. A. (2011). DFT study on the cycloreversion of thietane radical cations. PubMed. [Link]

-

Durig, J. R., & Little, T. S. (1991). Vibrational spectra and scaled ab initio harmonic force field for thietane and several deuteriated isotopomers. The Journal of Physical Chemistry, 95(24), 9630–9636. [Link]

-

Majek, M., & Filace, F. (2018). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. ResearchGate. [Link]

-

Smith, D. J. H., Finlay, J. D., Hall, C. R., & Uebel, J. J. (1976). Conformational study of 3-substituted thietane 1-oxides. Lanthanide shift reagent approach. The Journal of Organic Chemistry. [Link]

-

Bachrach, S. M. (2003). Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC. [Link]

-

Wu, L. P., & Li, Z. G. (2020). The diverse methods for the synthesis of thietanes. ResearchGate. [Link]

-

Various Authors. (2021). Synthesis and Biological Evaluation of Some Thietane Derivatives. ResearchGate. [Link]

-

Dodson, R. M., Hammen, P. D., & Davis, R. A. (1971). Thietanes. Syntheses, Configurations, and Conformations of 2,4=Diphenylthietanes and Their Oxides. ElectronicsAndBooks. [Link]

-

Block, E. (2008). Product Class 12: Thietanes and Derivatives. Science of Synthesis, 39, 661-708. [Link]

-

Wu, L. P., & Li, Z. G. (2020). Recent synthesis of thietanes. PMC. [Link]

-

Wu, L. P., & Li, Z. G. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1378–1405. [Link]

-

Various Authors. (2021). Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]

-

Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

-

Various Authors. (2024). Synthesis of thietane derivatives of Taxoids. ResearchGate. [Link]

-

Van Speybroeck, V., et al. (2002). Applicability of the Hindered Rotor Scheme to the Puckering Mode in Four-Membered Rings. Center for Molecular Modeling. [Link]

-

Lambert, J. B., & Keske, R. G. (1966). Equilibrium Conformations of Thiane 1-Oxide (Pentamethylene Sulfoxide). The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). Thietane 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Thietane, 1-oxide. NIST WebBook. [Link]

-

Abbott, F. S., & Haya, K. (1978). Synthesis of substituted thietanes and thiolanes from α- and β-chloroepoxides and their oxidation to 1,1-dioxides. Canadian Journal of Chemistry, 56(1), 71-79. [Link]

-

Various Authors. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

-

Various Authors. (n.d.). Conformational Analysis. University of Liverpool. [Link]

-

Adams, C. J., & Went, M. J. (2015). Crystal structure of [μ2-3,3-dimethyl-4-(propan-2-ylidene)thietane-2,2-dithiolato-κ4 S:S. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1332–1335. [Link]

-

Wu, L. P., & Li, Z. G. (2020). Recent synthesis of thietanes. Beilstein Journals. [Link]

-

Wu, L. P., & Li, Z. G. (2020). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. [Link]

-

PubChem. (n.d.). Thietane. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2023). Potential Energy Surface. LibreTexts. [Link]

-

Stepan, A. F., et al. (2025). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Various Authors. (2015). Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 5-chloro-10-oxa-3-thia-tricyclo[5.2.1.0(1,5)]dec-8-ene-3,3-dioxide. ResearchGate. [Link]

-

Ocola, E. J., Wieding, L. A., & Laane, J. (2017). Theoretical Investigations of the Structures and the Ring-Puckering Vibrations for Several Bicyclic Molecules. APS Meeting Archive. [Link]

-

Python in Chemistry. (n.d.). Potential Energy Surfaces. Python in Chemistry. [Link]

-

Britannica. (n.d.). Thietane. Encyclopædia Britannica. [Link]

-

Various Authors. (2025). Formation mechanism for the formation of thietane rings from oxiranes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Thietane. Wikipedia. [Link]ietane]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Thietane - Wikipedia [en.wikipedia.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. QCMP110.html [ccl.net]

- 9. s3.smu.edu [s3.smu.edu]

- 10. RING Puckering - CATCO [s3.smu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Potential Energy Surfaces — CH40208: Topics in Computational Chemistry [pythoninchemistry.org]

- 13. Observation of the Ring-Puckering Vibrational Mode in Thietane Cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. DFT study on the cycloreversion of thietane radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thietane, 1-oxide [webbook.nist.gov]

- 21. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. chemrxiv.org [chemrxiv.org]

The Thietane Scaffold: A Technical Guide to Synthesis, Reactivity, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Strained Sulfur Heterocycle

The thietane ring, a four-membered heterocycle containing a sulfur atom, has transitioned from a structural curiosity to a valuable scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain dictates its unique reactivity, while its distinct stereochemical and electronic properties are being strategically leveraged to enhance the physicochemical and pharmacological profiles of bioactive molecules.[2][3] Unlike its more extensively studied oxygen-containing counterpart, the oxetane, the thietane ring offers a unique set of properties, including high polarity and pronounced three-dimensionality, which can be harnessed to improve critical drug-like characteristics such as solubility and metabolic stability.[2][4] This guide provides a comprehensive overview of thietane chemistry, from fundamental principles to cutting-edge applications, with a focus on empowering researchers to exploit this versatile building block in their own discovery programs.

The parent compound, thietane (also known as trimethylene sulfide), is a colorless liquid with a characteristic sulfurous odor.[3][5] The four-membered ring is puckered and strained, which is a key determinant of its chemical behavior.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₃H₆S | [2] |

| Molar Mass | 74.14 g·mol⁻¹ | [2][5] |

| Appearance | Colorless liquid | [2][5] |

| Density | 1.028 g cm⁻³ | [2][5] |

| Boiling Point | 94 to 95 °C | [2][5] |

| Ring Strain Energy | 19.6 kcal/mol | [3] |

| Solubility | Poorly soluble in polar solvents, more soluble in non-polar organic solvents.[6] |

Part 1: The Synthesis of Thietanes: Forging the Four-Membered Ring

The construction of the strained thietane ring has been the subject of extensive research, leading to a diverse array of synthetic methodologies.[7][8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization of 1,3-Difunctionalized Propane Derivatives

A traditional and straightforward approach to thietane synthesis involves the intramolecular cyclization of propane chains bearing two leaving groups at the 1 and 3 positions with a sulfide source.[7] This method is conceptually simple, relying on an SN2 reaction to close the ring.

-

From 1,3-Dihalopropanes: The reaction of 1,3-dibromopropane or 1,3-dichloropropane with sodium sulfide is a common method for synthesizing the parent thietane.[5] The yield of this reaction can often be improved by using thiourea followed by hydrolysis.[10]

-

From 3-Halo-1-alkanols and their Sulfonates: These substrates can undergo intramolecular cyclization upon treatment with a sulfide source.[7]

-

From γ-Halothiols: In the presence of a base, γ-halothiols readily cyclize to form thietanes.[11]

Caption: Key Cyclization Routes to Thietanes.

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition, also known as the thia-Paternò-Büchi reaction, is a powerful method for constructing substituted thietanes.[7][8] This reaction involves the UV light-induced cycloaddition of a thiocarbonyl compound (thione) with an alkene.[7]

Ring Expansion of Thiiranes

The ring expansion of readily available thiiranes (three-membered sulfur heterocycles) offers an elegant and efficient pathway to thietanes.[12][13][14] A common method involves the reaction of a thiirane with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and a base like sodium hydride.[12][13][14] The reaction proceeds via a nucleophilic ring-opening of the thiirane, followed by an intramolecular cyclization.[12][13][14]

Part 2: The Reactivity of Thietanes: Harnessing Ring Strain

The chemistry of thietanes is largely dominated by reactions that relieve the inherent ring strain of the four-membered ring.[3]

Ring-Opening Reactions

The thietane ring can be opened by a variety of reagents, making it a useful synthetic intermediate.

-

Nucleophilic Ring-Opening: Strong nucleophiles, such as organolithium reagents, can attack one of the α-carbon atoms, leading to the cleavage of a carbon-sulfur bond.[3][5]

-

Electrophilic Ring-Opening: Electrophiles can attack the sulfur atom, activating the ring towards subsequent nucleophilic attack and cleavage.[3] A recent development in this area is the use of electrophilic aryne activation to achieve a three-component transformation, leading to structurally diverse thioethers.[15]

S-Oxidation

The sulfur atom in the thietane ring can be readily oxidized to the corresponding thietane-1-oxide (a cyclic sulfoxide) and thietane-1,1-dioxide (a cyclic sulfone).[3] These oxidation products exhibit significantly different electronic properties and increased polarity compared to the parent thietane, making them valuable in medicinal chemistry.[4][16] The oxidation state of the sulfur atom can be used to fine-tune the lipophilicity and acidity/basicity of thietane-containing molecules.[4]

Caption: Major Reactivity Pathways of Thietanes.

Part 3: Thietanes in Drug Discovery: A Modern Bioisostere

The thietane moiety has emerged as a valuable bioisostere in drug design.[1][17][18] Its ability to introduce three-dimensionality and modulate physicochemical properties has led to its incorporation into a range of biologically active compounds.

Thietane as a Bioisosteric Replacement

The replacement of common functional groups with a thietane ring can lead to improvements in potency, selectivity, and pharmacokinetic properties.[1] For example, thietan-3-ol and its oxidized derivatives have been evaluated as bioisosteres for the carboxylic acid functional group.[19] The thiophene ring, a related sulfur heterocycle, is also considered a bioisostere of phenols and anilines.[20]

Biologically Active Thietane-Containing Molecules

Thietane derivatives have demonstrated significant biological activity across various therapeutic areas.[2]

| Therapeutic Area | Example Compound Class | Biological Target/Activity | Reference |

| Antiviral | Thietanose Nucleosides | Anti-HIV and HSV activity | [1][2][7] |

| Anticancer | D-ring modified Taxoids | Microtubule stabilization | [2][7] |

| Anticancer | PI3K Inhibitors | Inhibition of the PI3K/AKT signaling pathway | [1] |

| Anti-inflammatory | Thiathromboxane A₂ Analogues | Thromboxane receptor antagonists | [1] |

Case Study: Thietane-Containing PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target.[1] The rigid thietane scaffold has been incorporated into novel PI3K inhibitors, providing a well-defined orientation for pharmacophoric groups and leading to potent and selective inhibition.[1]

Caption: Inhibition of the PI3K/AKT Pathway by a Thietane-containing Inhibitor.

Part 4: Experimental Protocols

Synthesis of Thietane from 1,3-Dibromopropane

This protocol outlines a classic method for the synthesis of the parent thietane.[3][5]

Materials:

-

1,3-Dibromopropane

-

Sodium sulfide nonahydrate

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium sulfide nonahydrate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[3]

-

Add a solution of 1,3-dibromopropane in ethanol dropwise to the stirred sodium sulfide solution.[3]

-

Heat the reaction mixture to reflux and maintain this temperature for several hours.[3]

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.[3]

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain thietane.

Synthesis of Thietane 1,1-Dioxide

This protocol describes the oxidation of thietane to its corresponding sulfone.[3][21]

Materials:

-

Thietane

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve thietane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.[3]

-

Add a solution of m-CPBA (at least 2 equivalents) in dichloromethane dropwise to the stirred thietane solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours.[3]

-

Quench the reaction by washing with saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield thietane 1,1-dioxide as a white solid.[21]

Conclusion